molecular formula C15H27O4PSi2 B8437550 Bis(trimethylsilyl) (3-phenylpropanoyl)phosphonate CAS No. 88767-56-0

Bis(trimethylsilyl) (3-phenylpropanoyl)phosphonate

Cat. No. B8437550
Key on ui cas rn: 88767-56-0
M. Wt: 358.52 g/mol
InChI Key: UPOWOBMBYLWPGL-UHFFFAOYSA-N
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Patent
US04658024

Procedure details

10.7 g of trimethylsilyl bromide were added dropwise at room temperature over a period of 1 hour to 8.5 g of dimethyl(3-phenylpropionyl)phosphonate. The mixture was then stirred for a further 1 hour and then evaporated at 30° C./0.1 mm Hg to give 12.5 g of bis(trimethylsilyl)-(3-phenylpropionyl)phosphonate in the form of a pale yellow oil. This oil was used in the next step without further purification.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2](Br)([CH3:4])[CH3:3].C[O:7][P:8]([C:12](=[O:21])[CH2:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)(=[O:11])[O:9]C>>[CH3:1][Si:2]([O:7][P:8]([C:12](=[O:21])[CH2:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)(=[O:11])[O:9][Si:2]([CH3:4])([CH3:3])[CH3:1])([CH3:4])[CH3:3]

Inputs

Step One
Name
Quantity
10.7 g
Type
reactant
Smiles
C[Si](C)(C)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COP(OC)(=O)C(CCC1=CC=CC=C1)=O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was then stirred for a further 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated at 30° C./0.1 mm Hg

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C[Si](C)(C)OP(O[Si](C)(C)C)(=O)C(CCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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